molecular formula C13H19N3O3S B11111694 4-{[(4-Methylpiperazin-1-yl)sulfonyl]methyl}benzamide

4-{[(4-Methylpiperazin-1-yl)sulfonyl]methyl}benzamide

Cat. No.: B11111694
M. Wt: 297.38 g/mol
InChI Key: CISJLJGEBZVFDU-UHFFFAOYSA-N
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Description

4-{[(4-Methylpiperazin-1-yl)sulfonyl]methyl}benzamide is an organic compound with the molecular formula C12H18N4O3S It is a derivative of benzamide, featuring a sulfonyl group attached to a methylpiperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of organic solvents such as dichloromethane or acetonitrile, and the reactions are carried out under controlled temperatures to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

4-{[(4-Methylpiperazin-1-yl)sulfonyl]methyl}benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-{[(4-Methylpiperazin-1-yl)sulfonyl]methyl}benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-{[(4-Methylpiperazin-1-yl)sulfonyl]methyl}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, inhibiting enzyme activity or modulating receptor function. The compound’s effects are mediated through pathways involving signal transduction and cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{[(4-Methylpiperazin-1-yl)sulfonyl]methyl}benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its sulfonyl and benzamide groups provide a versatile platform for further chemical modifications and applications .

Properties

Molecular Formula

C13H19N3O3S

Molecular Weight

297.38 g/mol

IUPAC Name

4-[(4-methylpiperazin-1-yl)sulfonylmethyl]benzamide

InChI

InChI=1S/C13H19N3O3S/c1-15-6-8-16(9-7-15)20(18,19)10-11-2-4-12(5-3-11)13(14)17/h2-5H,6-10H2,1H3,(H2,14,17)

InChI Key

CISJLJGEBZVFDU-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)S(=O)(=O)CC2=CC=C(C=C2)C(=O)N

Origin of Product

United States

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